molecular formula C27H34N4O B4549398 2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol

2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol

Cat. No.: B4549398
M. Wt: 430.6 g/mol
InChI Key: LDTYNCRAEFZYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol is a useful research compound. Its molecular formula is C27H34N4O and its molecular weight is 430.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.27326172 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Synthesis Studies

  • Structural Study of Hydrogen-bonded Complexes : A study focusing on jet-cooled complexes of 2-naphthyl-1-ethanol with aminoethanol derivatives using spectroscopy techniques to investigate their structures. This research provides insights into the interactions and structural configurations of compounds similar to the one you're interested in, emphasizing the role of hydrogen bonding in determining molecular structure and stability (Seurre et al., 2004).

  • Synthesis of Benzocycloalkenones : Research on the synthesis of compounds by reacting 2,4,6-Triarylpyrylium salts with cycloalkane-1,2-diones, leading to the formation of benzocycloalkenones and dihydro-2H,7H-1-benzopyranones. This showcases a method of synthesizing complex molecules that might share synthetic routes or structural similarities with the compound of interest (Zimmermann et al., 1989).

Chemical Properties and Applications

  • Synthesis and Properties of Organic Ligands : A study on the synthesis of a new multidentate bifunctional organic ligand, which could serve as a building block for coordination and supramolecular chemistry, highlights the potential applications of such compounds in creating complex chemical structures and materials (Cheadle et al., 2013).

  • Separation of Solid Mixtures via MOFs : Utilizing metal-organic frameworks (MOFs) for the highly efficient separation of solid mixtures, such as naphthalene and anthracene, through a single-crystal-to-single-crystal transformation. This research could provide a basis for understanding how structurally related compounds might be separated or purified using advanced materials (Liu et al., 2011).

Properties

IUPAC Name

2-[1-cyclohexyl-4-[(2-naphthalen-1-ylpyrimidin-5-yl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O/c32-16-13-24-20-30(14-15-31(24)23-9-2-1-3-10-23)19-21-17-28-27(29-18-21)26-12-6-8-22-7-4-5-11-25(22)26/h4-8,11-12,17-18,23-24,32H,1-3,9-10,13-16,19-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTYNCRAEFZYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2CCO)CC3=CN=C(N=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol
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2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol
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2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol
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2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol
Reactant of Route 5
2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol
Reactant of Route 6
2-(1-cyclohexyl-4-{[2-(1-naphthyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.